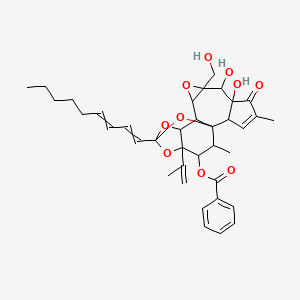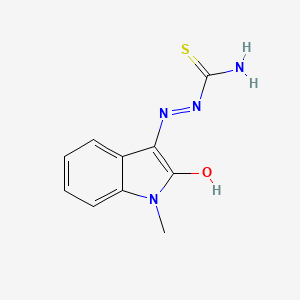
Gnidilatidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gnidilatidin is a daphnane diterpenoid compound derived from the flowers of Daphne genkwa. It is known for its extensive anti-tumor activity and has been studied for its potential in cancer treatment. This compound is a DNA-damaging agent with oral activity and has shown promising results in inhibiting metastasis-associated genes without cytotoxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gnidilatidin is typically isolated from natural sources such as the flowers of Daphne genkwa. The extraction process involves drying the flower buds, followed by solvent extraction and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Daphne genkwa, followed by purification processes to obtain the compound in its pure form. The use of advanced chromatographic methods ensures high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Gnidilatidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Gnidilatidin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying daphnane diterpenoids and their chemical properties.
Biology: Investigated for its effects on gene expression and cellular pathways.
Medicine: Explored for its potential in cancer treatment, particularly in inhibiting metastasis and tumor growth.
Mecanismo De Acción
Gnidilatidin exerts its effects by binding to protein kinase C and possibly to the DNA-binding enzyme topoisomerase 1. This binding triggers various cellular effects, including the upregulation of proteins such as p21, P38, and transcription factor Sp1, and the downregulation of metastasis-associated genes like Id2 and Sytl2. These molecular interactions lead to the inhibition of tumor cell migration, adhesion, and invasion .
Comparación Con Compuestos Similares
- Yuanhuacin
- Yuanhuadin
- Yuanhuafin
- Yuanhuagin
- Yuanhuahin
- Yuanhuajin
- Yuanhualin
- Yuanhuamin
- Yuanhuapin
- Yuanhuatin
Gnidilatidin stands out due to its specific molecular interactions and its potential for use in cancer therapy, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGRJNIABXQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)


![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)

